molecular formula C27H28O13 B012764 3-Csqa CAS No. 110241-35-5

3-Csqa

Cat. No.: B012764
CAS No.: 110241-35-5
M. Wt: 560.5 g/mol
InChI Key: BEDSGEULUAVXQH-UEMFYZCUSA-N
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Description

3-Caffeoyl-4-sinapoylquinic acid is a naturally occurring organic compound found in various plants. It belongs to the family of chlorogenic acids, which are esters formed between quinic acid and hydroxycinnamic acids. This compound is known for its antioxidant properties and potential health benefits, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-caffeoyl-4-sinapoylquinic acid typically involves the esterification of quinic acid with caffeic acid and sinapic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of 3-caffeoyl-4-sinapoylquinic acid often involves extraction from plant sources, such as the fruits of Gardenia jasminoides Ellis. The extraction process includes pulverizing the plant material, followed by solvent extraction using methanol or ethanol. The extract is then subjected to purification processes like liquid chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-Caffeoyl-4-sinapoylquinic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Caffeoyl-4-sinapoylquinic acid has a wide range of scientific research applications:

    Chemistry: It is used as a standard compound in analytical chemistry for the identification and quantification of chlorogenic acids in plant extracts.

    Biology: The compound is studied for its antioxidant properties and its role in protecting cells from oxidative stress.

    Medicine: Research has shown potential anti-inflammatory, antiviral, and anticancer properties, making it a candidate for drug development.

    Industry: It is used in the food and beverage industry as a natural antioxidant and preservative.

Mechanism of Action

The mechanism of action of 3-caffeoyl-4-sinapoylquinic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3-Caffeoyl-4-sinapoylquinic acid can be compared with other similar compounds, such as:

    3,4-Dicaffeoylquinic acid: Similar antioxidant properties but differs in the number of caffeoyl groups.

    3,5-Dicaffeoylquinic acid: Also known for its antioxidant activity, but has a different substitution pattern on the quinic acid.

    4,5-Dicaffeoylquinic acid: Another chlorogenic acid with similar properties but different structural configuration.

The uniqueness of 3-caffeoyl-4-sinapoylquinic acid lies in its specific combination of caffeoyl and sinapoyl groups, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

(1S,3S,4S,5S)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,5-dihydroxy-4-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O13/c1-37-19-10-15(11-20(38-2)24(19)33)5-8-23(32)40-25-18(30)12-27(36,26(34)35)13-21(25)39-22(31)7-4-14-3-6-16(28)17(29)9-14/h3-11,18,21,25,28-30,33,36H,12-13H2,1-2H3,(H,34,35)/b7-4+,8-5+/t18-,21-,25-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDSGEULUAVXQH-UEMFYZCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(CC(CC2OC(=O)C=CC3=CC(=C(C=C3)O)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@H]2[C@H](C[C@](C[C@@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110241-35-5
Record name 3-Caffeoyl-4-sinapoylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110241355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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